3,6-Dioxo-1,4-cyclohexadiene-1-carboxamide
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Overview
Description
Valnemulin is a pleuromutilin antibiotic primarily used in veterinary medicine. It is known for its efficacy in treating swine dysentery, ileitis, colitis, and pneumonia . Valnemulin is a semi-synthetic derivative of pleuromutilin, which is a natural antibiotic derived from the fungus Clitopilus scyphoides . The compound inhibits bacterial protein synthesis, making it effective against a range of bacterial infections .
Preparation Methods
Valnemulin is synthesized through a series of chemical reactions starting from pleuromutilin. The synthetic route involves the modification of the pleuromutilin core structure to enhance its antibacterial properties. The industrial production of valnemulin typically involves the preparation of its hydrochloride salt form to improve its stability and solubility .
Chemical Reactions Analysis
Valnemulin undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom in the thioether side chain can be oxidized to form sulfoxides and sulfones.
Hydroxylation: Hydroxylation occurs in the mutilin part of the molecule, leading to the formation of hydroxyvalnemulin derivatives.
Hydrolysis: The amido bond in the side chain can be hydrolyzed, resulting in the formation of various metabolites.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and enzymes for hydroxylation. The major products formed from these reactions are hydroxyvalnemulin and sulfoxides .
Scientific Research Applications
Valnemulin has a wide range of scientific research applications:
Mechanism of Action
Valnemulin exerts its antibacterial effects by binding to the peptidyl transferase center of the bacterial ribosome . This binding prevents the formation of peptide bonds during protein synthesis, effectively inhibiting bacterial growth . The molecular targets of valnemulin include the 50S ribosomal subunit, where it interacts with specific nucleotides to block the peptidyl transferase reaction .
Comparison with Similar Compounds
Valnemulin is similar to other pleuromutilin antibiotics such as tiamulin and retapamulin . it has unique properties that make it particularly effective against certain bacterial infections:
Tiamulin: Like valnemulin, tiamulin is used in veterinary medicine to treat swine dysentery and pneumonia.
Retapamulin: This compound is used topically to treat skin infections in humans.
Valnemulin’s unique structure and modifications provide it with enhanced stability and efficacy compared to its counterparts .
Properties
CAS No. |
106296-27-9 |
---|---|
Molecular Formula |
C7H5NO3 |
Molecular Weight |
151.12 g/mol |
IUPAC Name |
3,6-dioxocyclohexa-1,4-diene-1-carboxamide |
InChI |
InChI=1S/C7H5NO3/c8-7(11)5-3-4(9)1-2-6(5)10/h1-3H,(H2,8,11) |
InChI Key |
OPKLNMXUGSKSTJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=O)C(=CC1=O)C(=O)N |
Canonical SMILES |
C1=CC(=O)C(=CC1=O)C(=O)N |
Synonyms |
1,4-Cyclohexadiene-1-carboxamide,3,6-dioxo-(9CI) |
Origin of Product |
United States |
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